2-tert-Butyl-4,6-dimethylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-tert-Butyl-4,6-dimethylphenol involves the reaction of 2,4-dimethylphenol with isobutylene in the presence of sulfuric acid as a catalyst. This method has demonstrated good repetitiveness and stability, resulting in a product with a purity of 99% and a yield of up to 95% (Wang Shou-kai, 2007).
Molecular Structure Analysis
Studies have shown the structure of 2-tert-Butyl-4,6-dimethylphenol through various spectroscopic techniques. For example, mononuclear zinc(II) complexes have been characterized with this compound, demonstrating its ability to act as a bidentate chelating agent (N. Habbadi et al., 1998).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including vapor phase catalytic methylation, leading to the formation of specific methylated products. The reactivity of 2-tert-Butyl-4,6-dimethylphenol has been explored in different contexts, providing insights into its chemical behavior (A. P. Krysin et al., 2009).
Physical Properties Analysis
The physical properties of 2-tert-Butyl-4,6-dimethylphenol, such as its crystal structure and thermal behavior, have been characterized in studies. For instance, its crystal structure has been determined through X-ray diffraction, revealing specific orientations and intermolecular interactions (H. Kocaokutgen et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-tert-Butyl-4,6-dimethylphenol, including its reactivity and interaction with various chemical agents, have been the subject of detailed research. Studies have investigated its oxidation behavior and the formation of specific reaction products, contributing to a deeper understanding of its chemical properties (J. Richards & Dennis H. Evans, 1977).
Scientific Research Applications
Electrochemical Oxidation : Richards and Evans (1977) found that the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol in acetonitrile produces various products, with phenoxy radicals playing a crucial role in the formation of quinone methides. This affects cyclic voltammetry, a technique important in analyzing redox reactions (Richards & Evans, 1977).
Impurity Analysis : Yao-yuan (2009) studied the impurities in 2,4-dimethyl-6-tert-butylphenol, identifying compounds like 2,4-dimethylphenol and 1-(tert-butylsulfanyl)-4-methylbenzene. Understanding impurities is crucial for quality control in chemical production (Yao-yuan, 2009).
Polymer Chemistry : Percec and Wang (1990) explored the depolymerization of poly(2,6-dimethyl-1,4-phenylene oxide) in the presence of 2,4,6-trimethylphenol or 4-tert-butyl-2,6-dimethylphenol. They found that this process produces polymers with a bimodal molecular weight distribution, a significant finding for materials science (Percec & Wang, 1990).
Toxicity Studies : Mizutani et al. (1982) demonstrated that butylated hydroxytoluene and related alkylphenols, like 2-tert-Butyl-4,6-dimethylphenol, exhibit pulmonary toxicity in mice. This research is important for understanding the safety and environmental impact of these chemicals (Mizutani et al., 1982).
Synthesis Methods : Shou-kai (2007) developed a method for synthesizing 2,4-Dimethyl-6-tert-butylphenol with high purity and yield, demonstrating good repeatability and stability. This research is valuable for industrial chemical synthesis (Shou-kai, 2007).
Electrocatalytic Hydrogenation : Ilikti et al. (2004) found that the electrocatalytic hydrogenation of alkyl-substituted phenols at pH 9 significantly improves efficiency and yields. This research is relevant for chemical manufacturing processes (Ilikti et al., 2004).
properties
IUPAC Name |
2-tert-butyl-4,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCSTZDXXUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6041551 | |
Record name | 6-tert-Butyl-2,4-xylenol | |
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Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 6-tert-Butyl-2,4-xylenol | |
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Product Name |
2-tert-Butyl-4,6-dimethylphenol | |
CAS RN |
1879-09-0 | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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Record name | 2,4-Dimethyl-6-tert-butylphenol | |
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Record name | Topanol A | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Record name | 6-tert-butyl-2,4-xylenol | |
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Record name | BUTYLATED XYLENOL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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